Studies suggest that isoliquiritin possesses anti-inflammatory properties. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in various inflammatory diseases. Additionally, isoliquiritin may regulate pathways involved in inflammation, including the NF-κB signaling pathway [].
Research suggests that isoliquiritin may exhibit antiviral activity against various viruses, including influenza A virus, hepatitis B virus, and herpes simplex virus type 1 []. The exact mechanisms of its antiviral action are still being elucidated, but it is believed to involve interfering with viral replication and entry into host cells.
Isoliquiritin has shown promising results in preclinical studies for its potential anti-cancer properties. It has been observed to induce cell death (apoptosis) in various cancer cell lines, including lung cancer, liver cancer, and cervical cancer []. However, further research is needed to understand the molecular mechanisms underlying its anti-cancer effects and its efficacy in clinical settings.
Isoliquiritin is also being investigated for its potential applications in various other areas of scientific research, including:
Isoliquiritin is a phenolic flavonoid compound primarily extracted from the root of licorice (Glycyrrhiza glabra). It is known for its diverse biological activities and potential therapeutic applications. Structurally, isoliquiritin is characterized as a flavonoid glycoside, specifically a chalcone derivative, which contributes to its various pharmacological properties. The compound exhibits significant antioxidant, anti-inflammatory, and anticancer effects, making it a subject of interest in both food science and medicinal chemistry .
Isoliquiritin exhibits various mechanisms of action depending on the biological system:
These reactions are essential for understanding the compound's stability and interaction with biological systems.
Isoliquiritin exhibits a wide range of biological activities:
Isoliquiritin can be synthesized through various methods:
Isoliquiritin has several applications across different fields:
Interaction studies have highlighted the synergistic effects of isoliquiritin with other compounds:
Several compounds share structural similarities with isoliquiritin, each exhibiting unique properties:
Compound Name | Structure Type | Key Activities | Unique Features |
---|---|---|---|
Liquiritigenin | Flavonoid | Antioxidant, anti-inflammatory | Exhibits stronger anti-cancer activity than isoliquiritin. |
Isoliquiritigenin | Chalcone | Antioxidant, anticancer | More potent GABA-A receptor modulator than isoliquiritin. |
Licochalcone B | Chalcone | Antioxidant | Exhibits significant anti-angiogenic effects. |
Retrochalcone | Chalcone | Antioxidant | Known for its neuroprotective properties. |
Isoliquiritin stands out due to its specific glycosylation which enhances its solubility and bioavailability compared to other chalcones. Its unique interactions within biological systems further differentiate it from similar compounds.
Isoliquiritin, a chalcone glycoside, was first identified in the roots of Glycyrrhiza species, particularly Glycyrrhiza glabra (licorice), which has been utilized in traditional medicine systems for millennia. Early phytochemical studies in the mid-20th century isolated this compound alongside related flavonoids such as liquiritin, marking a pivotal advancement in understanding licorice’s bioactive constituents. By the 1960s, advancements in chromatography and spectroscopy enabled precise structural elucidation, revealing its core chalcone scaffold conjugated with a β-D-glucopyranosyl moiety. The compound’s discovery aligned with broader efforts to characterize licorice’s therapeutic components, which were historically used in Chinese, Ayurvedic, and Greco-Arabic medicinal practices for their anti-inflammatory and detoxifying properties.
Isoliquiritin belongs to the chalcone subclass of flavonoids, characterized by an open-chain structure with two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated ketone bridge. Its systematic IUPAC name, (2E)-1-(2,4-dihydroxyphenyl)-3-[4-(β-D-glucopyranosyloxy)phenyl]prop-2-en-1-one, reflects its glycosidic linkage at the 4′-position of the B-ring (Table 1). Unlike closed-ring flavonoids (e.g., flavones, flavanones), chalcones like isoliquiritin serve as biosynthetic precursors for diverse flavonoid derivatives, underscoring their metabolic versatility.
Table 1: Structural comparison of isoliquiritin with related flavonoids
Compound | Core Structure | Substituents | Glycosylation Site |
---|---|---|---|
Isoliquiritin | Chalcone | 2′,4′-dihydroxy; 4′-glucosyl | B-ring (C4′) |
Liquiritin | Flavanone | 7,4′-dihydroxy; 4′-glucosyl | B-ring (C4′) |
Naringenin | Flavanone | 5,7,4′-trihydroxy | None |
Isoliquiritin has emerged as a critical subject in phytochemistry due to its multifaceted bioactivities and structural uniqueness. Research highlights include:
Table 2: Key pharmacological activities of isoliquiritin
Isoliquiritin possesses the molecular formula C₂₁H₂₂O₉ and represents a flavonoid glycoside compound with a molecular weight of 418.39 grams per mole [1] [3]. The compound is systematically named as (E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one, reflecting its complex structural architecture [1]. The Chemical Abstracts Service registry number for isoliquiritin is 5041-81-6 [1] [4].
The molecular structure of isoliquiritin consists of a chalcone backbone substituted with hydroxy groups at positions 2' and 4' and a beta-D-glucopyranosyloxy group at position 4 [1]. The compound is classified as a monosaccharide derivative that belongs to the trans-chalcone family, featuring a member of chalcones, a member of resorcinols, and a beta-D-glucoside [1]. The International Union of Pure and Applied Chemistry name indicates the presence of an E-configuration double bond within the prop-2-en-1-one chain, establishing the trans geometry of the chalcone moiety [1].
The structural framework can be described as 4-beta-D-glucopyranosyloxy-2',4'-dihydroxy-trans-chalcone, emphasizing the glycosidic linkage between the glucose unit and the phenolic acceptor [1]. The monoisotopic mass of isoliquiritin has been determined to be 418.126382 daltons [3] [4]. The compound exhibits a specific stereochemical arrangement with five defined stereocenters and one E/Z center, contributing to its unique three-dimensional molecular architecture [4].
Isoliquiritin presents as a white to yellow crystalline powder under standard laboratory conditions [7]. The compound demonstrates specific thermal properties with a melting point ranging from 195.0 to 199.0 degrees Celsius [7]. The optical activity of isoliquiritin has been characterized through polarimetry measurements, revealing a specific rotation [α]₂₀/D of -67.0 to -71.0 degrees when measured at a concentration of 1 gram per 100 milliliters in methanol [7].
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₂O₉ |
Molecular Weight (g/mol) | 418.39-418.40 |
Monoisotopic Mass (Da) | 418.126382 |
CAS Registry Number | 5041-81-6 |
Physical State | White to Yellow Crystalline Powder |
Melting Point (°C) | 195.0-199.0 |
Optical Rotation [α]₂₀/D (deg) | -67.0 to -71.0 (C=1, methanol) |
Maximum Absorption Wavelength (nm) | 361 (in methanol) |
Solubility in DMSO (mg/mL) | 84-86 |
Solubility in Ethanol (mg/mL) | 5 |
Solubility in Water | Insoluble |
The solubility profile of isoliquiritin varies significantly across different solvents [22] [45]. In dimethyl sulfoxide, the compound exhibits substantial solubility at 84-86 milligrams per milliliter, corresponding to approximately 200-205 millimolar concentration [22] [45]. Ethanol demonstrates limited solubility for isoliquiritin at 5 milligrams per milliliter, equivalent to approximately 11.95 millimolar [45]. The compound remains essentially insoluble in water, reflecting its hydrophobic characteristics despite the presence of the hydrophilic glucose moiety [22] [45].
The hygroscopic nature of isoliquiritin necessitates careful storage conditions, with recommended refrigeration at temperatures between 0-10 degrees Celsius [6]. The maximum absorption wavelength of isoliquiritin in methanol occurs at 361 nanometers, indicating significant conjugation within the molecular structure [7]. The compound maintains stability under controlled storage conditions but demonstrates sensitivity to moisture and elevated temperatures [6].
Isoliquiritin exhibits absolute stereochemistry with five defined stereocenters located within the glucose moiety and one E/Z center present in the chalcone double bond [4]. The stereochemical configuration of the glucose unit follows the beta-D-glucopyranose pattern with specific assignments of (2S,3R,4S,5S,6R) for the respective carbon centers [1]. This configuration establishes the beta-anomeric linkage between the glucose unit and the phenolic acceptor at position 4 of the chalcone framework [1].
The E-configuration of the double bond in the prop-2-en-1-one chain represents the trans-chalcone isomeric form, which constitutes the thermodynamically stable geometric isomer under physiological conditions [1] [41]. The trans-chalcone configuration allows for optimal conjugation between the aromatic rings through the enone system, contributing to the compound's spectroscopic and chemical properties [36] [41].
The chalcone backbone of isoliquiritin can theoretically exist in different conformational states, including s-cis and s-trans conformers around the carbonyl-alkene bond [36]. However, the trans-(s-cis) conformer appears to be the predominant form in solution due to reduced steric hindrance and enhanced planarity, which maximizes conjugation stabilization [36]. The presence of the bulky glucopyranosyl substituent at the 4-position may influence the conformational preferences through steric interactions [36].
The stereochemical arrangement of isoliquiritin distinguishes it from related compounds such as liquiritin, where the glucose attachment occurs at different positions or with alternative anomeric configurations [12]. The specific beta-D-glucopyranosyloxy substitution pattern contributes to the unique biological and chemical properties of isoliquiritin compared to its structural analogs [16].
Proton nuclear magnetic resonance spectroscopy provides detailed structural information for isoliquiritin through characteristic chemical shift patterns and coupling constants [12] [14]. The aromatic protons of the chalcone system appear as distinct signals in the aromatic region, with the trans-olefinic protons displaying characteristic chemical shifts at 7.69-7.79 parts per million as doublets with coupling constants of 15.6 hertz [14]. These coupling patterns confirm the E-configuration of the chalcone double bond through the large trans-coupling constant [14].
The glucose moiety contributes specific signals to the proton nuclear magnetic resonance spectrum, with the anomeric proton appearing at 5.21 parts per million as a doublet with an 8.4 hertz coupling constant [14]. This coupling pattern is characteristic of the beta-anomeric configuration and confirms the stereochemical assignment of the glucosidic linkage [14]. Additional glucose protons appear in the typical carbohydrate region between 3.0-4.5 parts per million with characteristic multiplicities reflecting the vicinal coupling patterns [12].
Technique | Signal/Peak | Chemical Shift/m/z (units) |
---|---|---|
¹H-NMR | Aromatic protons (chalcone) | 7.69-7.79 ppm (d, J = 15.6 Hz) |
¹H-NMR | Olefinic protons (trans) | 7.70 ppm (2H, d, J = 1.8 Hz) |
¹H-NMR | Glucose anomeric proton | 5.21 ppm (1H, d, J = 8.4 Hz) |
¹H-NMR | Quantitative signal (DMSO-d₆) | 8.187-8.172 ppm |
Quantitative nuclear magnetic resonance methodology has been successfully applied to isoliquiritin analysis using deuterated dimethyl sulfoxide as the solvent [12]. The quantitative characteristic signal peak for isoliquiritin appears at 8.187-8.172 parts per million, providing a reliable method for concentration determination in complex mixtures [12]. This approach enables simultaneous quantification of isoliquiritin alongside related flavonoids such as liquiritin and liquiritigenin [12].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the chalcone system in the characteristic ketone region around 200-210 parts per million [48]. The aromatic carbon signals appear in the typical aromatic region between 125-150 parts per million, while the glucose carbons contribute signals in the carbohydrate region between 60-100 parts per million [48]. The quaternary carbons show distinct chemical shifts reflecting their substitution patterns and electronic environments [14].
Electrospray ionization mass spectrometry provides definitive molecular weight confirmation for isoliquiritin through characteristic ionization patterns [15] [19]. The positive ion mode generates a sodium adduct ion at mass-to-charge ratio 487, corresponding to the molecular ion plus sodium [M + Na]⁺ [14]. This ionization pattern is typical for flavonoid glycosides and provides unambiguous molecular weight determination [15].
Negative ion mode electrospray ionization produces the deprotonated molecular ion at mass-to-charge ratio 463, representing the [M - H]⁻ species [14]. This ionization pathway is favored due to the phenolic hydroxyl groups present in the molecule, which readily undergo deprotonation under basic conditions [15]. The mass spectrometric fragmentation patterns can provide structural information about the glucosidic linkage and the chalcone framework [15].
Tandem mass spectrometry techniques enable detailed structural elucidation through characteristic fragmentation pathways [15] [19]. The glucosidic bond represents a particularly labile site under collision-induced dissociation conditions, leading to loss of the glucose unit and formation of the aglycone fragment [15]. These fragmentation patterns serve as diagnostic tools for structural confirmation and differentiation from related compounds [19].
Liquid chromatography coupled with tandem mass spectrometry has been extensively utilized for isoliquiritin quantification in biological matrices [15] [19]. The multiple reaction monitoring approach employs specific precursor-to-product ion transitions to achieve high selectivity and sensitivity for isoliquiritin detection in complex samples [19]. Detection limits in the nanogram per milliliter range have been achieved using optimized ionization conditions [19].
Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the functional groups present in isoliquiritin [17] [20]. The aromatic carbon-hydrogen stretching vibrations appear in the region between 3120-3080 wavenumbers, providing evidence for the aromatic ring systems [20]. These bands typically manifest as relatively weak absorptions due to the symmetric and asymmetric stretching modes of the aromatic carbon-hydrogen bonds [20].
The carbonyl stretching frequency of the chalcone system appears in the characteristic ketone region between 1610-1570 wavenumbers [20] [36]. This frequency range reflects the conjugated nature of the carbonyl group with the aromatic system and the enone double bond [36]. The exact position within this range depends on the extent of conjugation and the electronic effects of the substituents [20].
Phenolic hydroxyl groups contribute broad absorption bands in the region between 3400-3200 wavenumbers [20]. These absorptions reflect the hydrogen bonding interactions between hydroxyl groups and demonstrate the hydrophilic character of these functional groups [37]. The breadth of these bands indicates extensive hydrogen bonding networks in the solid state [37].
The glucose moiety contributes characteristic absorption bands associated with hydroxyl groups and carbon-oxygen stretching vibrations [20]. The complex fingerprint region below 1500 wavenumbers contains numerous absorption bands corresponding to bending and stretching vibrations of the carbohydrate framework [20]. These bands provide diagnostic information for the presence and configuration of the glucosidic substituent [20].
The molecular architecture of isoliquiritin establishes specific structure-activity relationships that govern its chemical and biological properties [18] [21]. The chalcone framework provides a conjugated system that facilitates electron delocalization and contributes to the antioxidant properties of the molecule [18] [35]. The presence of multiple phenolic hydroxyl groups enhances the radical scavenging capacity through hydrogen atom donation mechanisms [18] [21].
The beta-D-glucopyranosyl substitution at the 4-position modifies the physicochemical properties compared to the corresponding aglycone [16] [34]. This glycosidic modification increases molecular weight and hydrophilicity while potentially affecting membrane permeability and bioavailability [38] [40]. The glucose moiety may serve as a recognition element for specific transport proteins or enzymes involved in glycoside metabolism [34].
The trans-configuration of the chalcone double bond is essential for optimal biological activity as it maintains the planar arrangement necessary for effective molecular interactions [35] [36]. The E-geometry allows for maximum conjugation between the aromatic rings through the enone system, contributing to the electronic properties that govern reactivity [35]. Conformational flexibility around other bonds may influence binding interactions with biological targets [36].
Quantum computational studies have identified the para-phenol hydroxyl group on the core structure as a crucial functional group for antioxidant activity [18]. The molecular electrostatic potential and frontier molecular orbital analysis reveal that isoliquiritin exhibits significant chemical reactivity consistent with its observed biological properties [18]. These computational findings support experimental observations regarding structure-activity relationships in related flavonoid compounds [21].